molecular formula C14H20O B2998432 (2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol CAS No. 2248213-40-1

(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol

Cat. No. B2998432
M. Wt: 204.313
InChI Key: AFLTUJUSOWTSKG-YNODCEANSA-N
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Description

“(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol” is also known as 2-Methyl-1-phenyl-2-propanol. It is an organic compound with the linear formula C6H5CH2C(CH3)2OH . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenyl-2-propanol can be represented by the SMILES string CC(C)(O)Cc1ccccc1 . The InChI representation is 1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Methyl-1-phenyl-2-propanol is a solid substance . It has a refractive index of 1.514 (lit.) . The boiling point is 94-96 °C/10 mmHg (lit.) and the melting point is 23-25 °C (lit.) . The density is 0.974 g/mL at 25 °C (lit.) .

Safety And Hazards

2-Methyl-1-phenyl-2-propanol is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The signal word is “Warning” and the hazard statement is H302 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(2S)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3/t11-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLTUJUSOWTSKG-YNODCEANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol

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